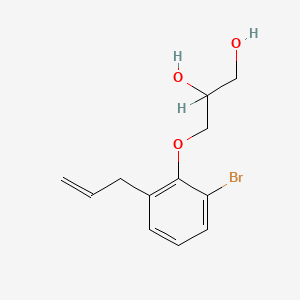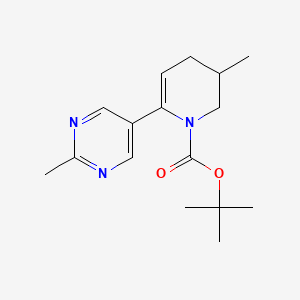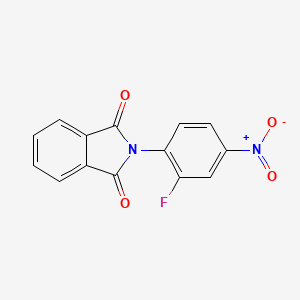
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is a chemical compound characterized by the presence of a fluoro and nitro group on a phenyl ring, which is attached to an isoindole-1,3-dione structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione typically involves the nitration of a fluorinated aromatic compound followed by cyclization. One common method involves the nitration of 2-fluoroaniline to produce 2-fluoro-4-nitroaniline . This intermediate can then undergo a cyclization reaction with phthalic anhydride under acidic conditions to form the desired isoindole-1,3-dione structure.
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure safety and efficiency. For example, the nitration step can be performed in a continuous-flow millireactor system, which allows for better control over reaction conditions and minimizes the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium hydroxide (NaOH) or other strong bases in a polar solvent.
Major Products
Reduction: 2-(2-Fluoro-4-amino-phenyl)-isoindole-1,3-dione.
Substitution: Products depend on the nucleophile used, such as 2-(2-Hydroxy-4-nitro-phenyl)-isoindole-1,3-dione when using hydroxide ions.
Wissenschaftliche Forschungsanwendungen
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting their activity or altering their function. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to antimicrobial or anticancer effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(2-Fluoro-4-nitrophenyl)morpholine: Similar in structure but contains a morpholine ring instead of an isoindole-1,3-dione.
5-Fluoro-2-nitrobenzotrifluoride: Contains a trifluoromethyl group instead of an isoindole-1,3-dione.
Uniqueness
2-(2-Fluoro-4-nitro-phenyl)-isoindole-1,3-dione is unique due to its isoindole-1,3-dione structure, which imparts specific chemical properties and reactivity. This makes it a valuable intermediate in the synthesis of various bioactive compounds and specialty chemicals.
Eigenschaften
Molekularformel |
C14H7FN2O4 |
|---|---|
Molekulargewicht |
286.21 g/mol |
IUPAC-Name |
2-(2-fluoro-4-nitrophenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C14H7FN2O4/c15-11-7-8(17(20)21)5-6-12(11)16-13(18)9-3-1-2-4-10(9)14(16)19/h1-7H |
InChI-Schlüssel |
JOHQGHOIMOWVTA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=C(C=C(C=C3)[N+](=O)[O-])F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


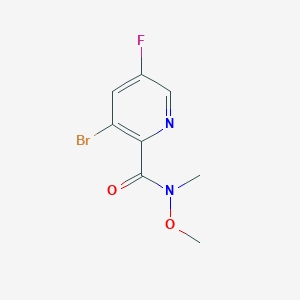
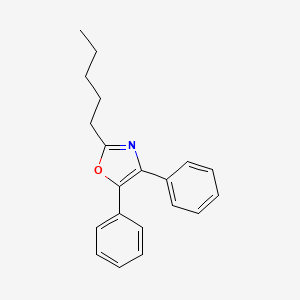

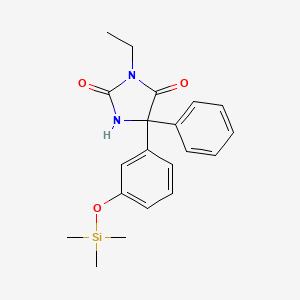

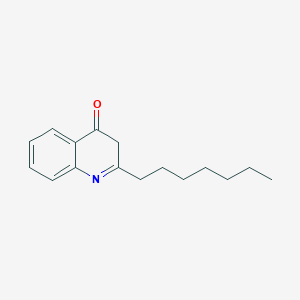
![(3-{[7-(3-chloropropoxy)quinazolin-4-yl]amino}-1H-pyrazol-5-yl)acetic acid hydrochloride](/img/structure/B13939683.png)

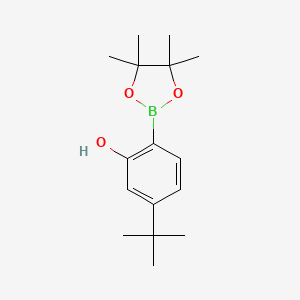
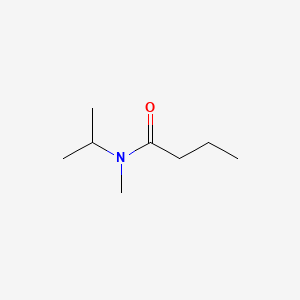
![2-Oxa-7-azaspiro[4.5]decane-7-carboxylic acid, 3-methyl-1-oxo-, 1,1-dimethylethyl ester](/img/structure/B13939712.png)
![2-(3-(1H-Pyrrolo[2,3-b]pyridin-4-yl)phenyl)acetonitrile](/img/structure/B13939717.png)
